Technical Profile: 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid
Technical Profile: 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid
The following technical guide provides an in-depth analysis of 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (5-Methylindoline-2-carboxylic acid), a critical scaffold in medicinal chemistry.
A Constrained Proline Surrogate for Peptidomimetic Drug Design
Executive Summary
5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 5-Methylindoline-2-carboxylic acid ) is a bicyclic, non-proteinogenic amino acid. Structurally, it represents a conformationally restricted analogue of phenylalanine or a hydrophobic surrogate of proline. Its core utility lies in drug discovery, specifically within the design of peptidomimetics —molecules that mimic peptide structures to interact with biological targets (receptors, proteases) with enhanced metabolic stability and bioavailability.
Unlike its fully aromatic precursor (5-methylindole-2-carboxylic acid), the indoline (dihydro) derivative possesses a chiral center at the C2 position and a secondary amine, making it a versatile building block for Angiotensin-Converting Enzyme (ACE) inhibitors and protease inhibitors where defined stereochemistry is paramount.
Physicochemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
| Common Name | 5-Methylindoline-2-carboxylic acid |
| CAS Number (Racemic) | 785730-27-0 |
| CAS Number (S-Isomer) | 1344598-76-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 191.21 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (zwitterionic character) |
| pKa (Predicted) | Carboxyl: ~2.3 |
| Chirality | C2 Carbon is a stereocenter (R/S enantiomers) |
Synthetic Methodology & Reaction Mechanisms
The synthesis of 5-methylindoline-2-carboxylic acid is typically achieved via the selective reduction of the corresponding aromatic indole. This transformation is chemically significant because it converts a planar, aromatic system into a puckered, chiral bicyclic system.
Primary Synthetic Route: Electrophilic Reduction
The most robust protocol involves the reduction of 5-methylindole-2-carboxylic acid using sodium cyanoborohydride (
Mechanism of Action:
-
C3-Protonation: The indole ring is protonated at the C3 position (the most electron-rich site due to enamine character), breaking aromaticity and forming an iminium cation intermediate.
-
Hydride Transfer: The reducing agent delivers a hydride (
) to the electrophilic C2 position. -
Stereoselectivity: In the absence of chiral catalysts, this produces a racemic mixture (
).
Experimental Workflow (Standardized Protocol)
-
Precursor: 5-Methylindole-2-carboxylic acid (CAS: 10241-97-1).
-
Reagents:
(3.0 eq), Glacial Acetic Acid (Solvent/Catalyst). -
Conditions:
to RT, inert atmosphere ( ).
Step-by-Step Protocol:
-
Dissolve 5-methylindole-2-carboxylic acid in glacial acetic acid under nitrogen.
-
Cool the solution to
to prevent exotherms from degrading the hydride. -
Add
portion-wise over 30 minutes. Note: Evolution of HCN gas is possible; use a scrubber. -
Stir at room temperature for 2–4 hours. Monitor by TLC (Indoles fluoresce strongly; Indolines fluoresce weakly or require ninhydrin stain).
-
Quench: Pour into ice water and basify to pH ~8-9 with NaOH.
-
Extraction: Extract with Ethyl Acetate. The product may remain in the aqueous phase if the pH is not strictly controlled near the isoelectric point (pI).
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Visualization: Synthesis & Mechanism
The following diagram illustrates the reduction pathway and the resulting stereochemistry.
Figure 1: Reduction of the indole precursor to the target indoline scaffold.
Medicinal Chemistry Applications
The "Proline Surrogate" Concept
In drug design, proline is unique because its secondary amine is part of the ring, forcing a specific turn in peptide chains (e.g.,
-
Conformational Restriction: It locks the
(phi) torsion angle of the peptide backbone, reducing the entropic penalty upon binding to a receptor. -
Lipophilicity: The 5-methyl group increases
, enhancing membrane permeability compared to unsubstituted indoline-2-carboxylic acid.
Target Classes
-
ACE Inhibitors: Indoline-2-carboxylic acids are classic pharmacophores for Angiotensin-Converting Enzyme inhibitors (e.g., Indolapril, Pentopril). The carboxylic acid binds to the active site Zinc ion (
), while the hydrophobic ring occupies the or subsite. -
Bradykinin Potentiators: Derivatives serve as non-peptide inhibitors preventing bradykinin degradation.
Handling, Stability & Safety (MSDS Insights)
Stability Profile
-
Oxidation Risk: Indolines are susceptible to oxidative dehydrogenation . Exposure to air and light over prolonged periods can cause the molecule to revert to the aromatic indole (yellowing of the solid).
-
Mitigation: Store under Argon/Nitrogen at
.
-
-
Racemization: The C2 stereocenter is relatively stable, but strong bases or high heat can induce racemization via enolization mechanisms.
Safety Precautions
-
H315/H319: Causes skin and serious eye irritation.
-
Handling: Use standard PPE. Avoid inhalation of dust.
Analytical Characterization
To validate the identity of 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, researchers should look for specific spectroscopic signatures that distinguish it from the indole precursor.
| Method | Diagnostic Signal (Expected) | Interpretation |
| 1H NMR | Corresponds to C3-H2 protons (methylene). In the indole, this is a C=C aromatic proton ( | |
| 1H NMR | Corresponds to the C2-H chiral proton. | |
| 1H NMR | The 5-Methyl group attached to the benzene ring. | |
| MS (ESI) | Protonated molecular ion. | |
| Appearance | Colorless to Pale Beige | Distinct from the bright yellow/brown of oxidized indoles. |
References
-
Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Foundational reduction methodology).[1]
-
ResearchGate. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. Retrieved from [Link]
